Product packaging for N-Benzylbenzamide(Cat. No.:CAS No. 1485-70-7)

N-Benzylbenzamide

Cat. No.: B072774
CAS No.: 1485-70-7
M. Wt: 211.26 g/mol
InChI Key: LKQUCICFTHBFAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Benzylbenzamide (CAS#: 1485-69-2) is a high-purity organic compound with the molecular formula C14H13NO, belonging to the benzamide class. This reagent serves as a versatile building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and agrochemical research. Its structure, featuring a benzyl group attached to the nitrogen of benzamide, enables its use in key reactions such as nucleophilic substitutions, amide bond formations, and as a precursor in the synthesis of heterocyclic compounds. In medicinal chemistry, this compound is valued for its role in developing potential therapeutic agents, including enzyme inhibitors (e.g., proteases and kinases) and receptor modulators, due to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. Researchers utilize it in drug discovery programs to explore structure-activity relationships (SAR) and optimize compound libraries for enhanced bioavailability and efficacy. Additionally, it finds applications in material science, such as in the synthesis of polymers and ligands for catalysis. Supplied with stringent quality control, this reagent ensures reproducibility in experimental outcomes, supporting advancements in academic and industrial research. Always handle in accordance with laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13NO B072774 N-Benzylbenzamide CAS No. 1485-70-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c16-14(13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQUCICFTHBFAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50164000
Record name N-Benzylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50164000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1485-70-7
Record name N-Benzylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1485-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzoylbenzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001485707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1485-70-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31622
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50164000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.604
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-BENZOYLBENZYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JMX9K7MD23
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Transformations of N Benzylbenzamide

Established Synthetic Routes for N-Benzylbenzamide

The formation of the amide bond between a carboxylic acid and an amine is the cornerstone of this compound synthesis. Various methodologies have been developed to facilitate this transformation efficiently.

Amide Bond Formation Strategies

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, often requiring high temperatures. To overcome this, a plethora of amide bond formation strategies have been developed, many of which are applicable to the synthesis of this compound. These methods typically involve the in-situ activation of the carboxylic acid to generate a more electrophilic species that readily reacts with the amine.

Common strategies include the use of coupling agents, which convert the carboxylic acid's hydroxyl group into a better leaving group. These reagents are broadly categorized and include carbodiimides, phosphonium (B103445) salts, and uranium salts. nih.gov The choice of a specific strategy often depends on factors like desired yield, reaction conditions, and functional group tolerance of the starting materials.

Preparation via Carboxylic Acid Activation and Amine Coupling

A primary and widely employed method for synthesizing this compound involves the activation of benzoic acid followed by coupling with benzylamine (B48309). This activation is crucial to enhance the electrophilicity of the carboxyl group.

A variety of coupling reagents are effective for this purpose. For instance, the combination of triphenylphosphine (B44618) (PPh3) and N-chlorophthalimide can be used to generate phosphonium salts in situ. These reactive intermediates then activate the benzoic acid, facilitating its reaction with benzylamine to produce this compound in high yields. acs.org One study demonstrated the synthesis of this compound in 83% yield using this method in toluene. acs.org

Another approach utilizes N-methylimidazole (NMI) and sulfuryl chloride (SO2Cl2) as the coupling system. This protocol was successfully applied to the gram-scale synthesis of this compound from benzoic acid and benzylamine, affording a 75% yield. mdpi.com The reaction is proposed to proceed through a highly activated chlorosulfonic anhydride (B1165640) intermediate. mdpi.com

Furthermore, direct oxidative amidation represents an alternative route. A copper-based metal-organic framework (Cu-MOF) has been shown to catalyze the oxidative amidation of benzaldehyde (B42025) with benzylamine in the presence of an oxidant like tert-butyl hydroperoxide (TBHP), yielding this compound. nih.gov While this method starts from an aldehyde, it highlights the diverse catalytic systems available for forming the crucial amide bond.

Table 1: Selected Reagents for this compound Synthesis via Carboxylic Acid Activation

Activating Agent/SystemAmineSolventYield (%)Reference
PPh3 / N-chlorophthalimideBenzylamineToluene83 acs.org
NMI / SO2Cl2Benzylamine-75 mdpi.com
Cu2(BDC)2DABCO / TBHPBenzylamineAcetonitrile75 nih.gov
PS-PPh3 / BrCCl3BenzylamineDCMNear-quantitative

This table is interactive. Click on the headers to sort the data.

Synthesis using 4-Methylbenzoic Acid and Amines

The principles of amide bond formation can be extended to substituted benzoic acids. For instance, 4-methylbenzoic acid can be coupled with various amines to generate a range of N-substituted-4-methylbenzamides. An efficient method for this transformation utilizes 1-hydroxybenzotriazole (B26582) (HOBt) as a peptide coupling reagent under mild reaction conditions. cbijournal.com

This approach has been used to synthesize a library of N-aryl/heterocyclic/alkyl benzamide (B126) derivatives. cbijournal.com The reaction of 4-methylbenzoic acid with amines bearing electron-donating groups generally proceeds with high yields (85–90.7%). In contrast, amines with electron-withdrawing groups result in comparatively lower yields due to reduced nucleophilicity. cbijournal.com Although not a direct synthesis of this compound itself, this methodology demonstrates the robustness of the carboxylic acid activation and amine coupling strategy for creating a wide array of benzamide derivatives.

Derivatization Strategies for this compound Analogues

The core this compound scaffold can be chemically modified to produce a diverse range of analogues. These modifications are typically aimed at exploring structure-activity relationships for various biological targets.

Introduction of Substituted Phenyl Rings

Introducing substituents onto the phenyl rings of this compound is a common derivatization strategy. This can be achieved by using substituted benzoic acids or substituted benzylamines as starting materials.

For example, a series of this compound derivatives with various substituents on both the benzoyl and benzyl (B1604629) moieties have been synthesized. acs.org One synthetic route starts with the activation of a substituted formylbenzoic acid (e.g., 4-formylbenzoic acid) with isobutyl chloroformate, followed by the addition of a substituted benzylamine. acs.org The resulting aldehyde can then undergo further reactions, such as a Wittig reaction, to introduce additional complexity. acs.org

Another strategy involves a Suzuki coupling reaction to build a biphenyl (B1667301) system. In one instance, 4-iodobenzoic acid was first coupled with 2-trifluoromethylbenzylamine. The resulting N-(2-(trifluoromethyl)benzyl)-4-iodobenzamide was then subjected to a Suzuki coupling with a boronic acid to introduce a second phenyl ring. acs.org Similarly, polyhydroxylated this compound derivatives have been synthesized by the amidation of gallic acid (3,4,5-trihydroxybenzoic acid) with various amines. researchgate.net

Incorporation of Additional Functional Moieties (e.g., adamantyl, piperazine)

The this compound structure can be further diversified by incorporating bulky or functionally rich groups like adamantyl and piperazine (B1678402).

A series of polyhydroxylated this compound derivatives containing an adamantyl moiety have been synthesized. cbijournal.comresearchgate.net The introduction of the lipophilic adamantyl group was found to enhance the depigmentation properties of the resulting compounds. cbijournal.comresearchgate.net The synthesis of these analogues generally follows standard amide bond formation protocols, where one of the starting materials contains the pre-formed adamantyl group. For instance, adamantane-1-carboxylic acid can be activated and coupled with a suitable benzylamine derivative.

The piperazine moiety has also been incorporated into the this compound scaffold. researchgate.net For example, novel arylamide derivatives containing a piperazine ring have been designed and synthesized as tubulin polymerization inhibitors. researchgate.net The synthesis of such compounds can involve coupling a carboxylic acid-containing this compound precursor with a piperazine derivative or by building the benzamide structure onto a pre-existing piperazine-containing fragment. A patent describes the preparation of N-benzylpiperazine derivatives where the piperazine nitrogen is acylated, which includes benzamide-type structures. google.com

Modifications for Targeted Biological Activities

The this compound scaffold serves as a versatile template for chemical modifications aimed at achieving specific biological activities. Researchers have explored various synthetic strategies to introduce diverse functional groups, leading to the discovery of potent and selective agents for a range of therapeutic targets.

One prominent area of investigation involves the development of tubulin polymerization inhibitors . By designing and synthesizing novel this compound derivatives, scientists have created compounds with significant antiproliferative activities against various cancer cell lines. researchgate.networktribe.com For instance, one study reported a series of derivatives with IC50 values in the nanomolar range (12 to 27 nM). researchgate.networktribe.com These compounds were found to bind to the colchicine (B1669291) binding site on tubulin, thereby disrupting microtubule dynamics and exhibiting potent anti-vascular effects. researchgate.networktribe.com The introduction of a disodium (B8443419) phosphate (B84403) group to one such derivative resulted in a prodrug with an excellent safety profile and significant in vivo tumor growth inhibition in a mouse model. researchgate.networktribe.com

Another key therapeutic target for this compound derivatives is in the management of neurodegenerative diseases , particularly Alzheimer's disease. Modifications to the this compound structure have yielded potent and selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of advanced Alzheimer's. acs.org Some of these derivatives exhibit inhibitory activity at picomolar to nanomolar concentrations. acs.org These compounds have demonstrated neuroprotective effects in oxidative damage models and have shown therapeutic efficacy in improving cognitive impairment in animal models. acs.org

Furthermore, this compound derivatives have been developed as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ) . acs.org Simultaneous modulation of these two targets presents a promising approach for treating metabolic syndrome, which encompasses conditions like diabetes and hypertension. acs.org Structure-activity relationship (SAR) studies have led to the identification of submicromolar modulators with good ADME (absorption, distribution, metabolism, and excretion) properties, making them suitable for further investigation in long-term animal models. acs.org

The structural versatility of this compound has also been exploited to create inhibitors of tyrosinase , a key enzyme in melanin (B1238610) synthesis. researchgate.net Inspired by the structure of chalcones, researchers have prepared this compound analogs by replacing the enone functionality with a more stable amide linkage. researchgate.net The introduction of polyphenolic groups, such as catechol or 2,4-dihydroxyphenyl moieties, has resulted in potent tyrosinase inhibitors, with some compounds being significantly more potent than the standard inhibitor, kojic acid. researchgate.net

The general synthetic approach to these modified N-benzylbenzamides often involves multi-step syntheses. For example, α-substituted this compound propionic acids can be prepared in four steps, and the corresponding cinnamic acids can be obtained by hydrolysis of the ethyl cinnamate (B1238496) precursors to expand SAR data. acs.org The reactivity of the allylamino and benzamide functional groups in derivatives like 2-(Allylamino)-N-benzylbenzamide allows for further modifications through reactions such as nucleophilic substitution and amidation to enhance biological activity. smolecule.com

Mechanistic Investigations of this compound Reactions

Collisional Dissociation of Silver(I)/N-Benzylbenzamide Complexes

The gas-phase chemistry of this compound complexed with silver(I) ions has been investigated using tandem mass spectrometry. rsc.orgrsc.org Specifically, the collisional dissociation of argentinated this compound complexes, [M+Ag]+, has been studied to understand the fragmentation pathways. rsc.orgrsc.orgdntb.gov.ua

Upon collisional activation, these complexes undergo several fragmentation reactions, with the most notable being the formation of a benzylsilver cation, [C7H6Ag]+. rsc.org This process is competitive with the elimination of silver hydride (AgH). rsc.orgresearchgate.net Deuterium-labeling experiments have been crucial in elucidating the mechanism, confirming that the generation of the benzylsilver cation involves a 1,5-proton transfer from the α-site (the benzylic carbon) to the carbonyl oxygen. rsc.org The loss of AgH, on the other hand, occurs via a 1,2-elimination involving one of the α-hydrogens. rsc.org

The major ions observed in the collision-induced dissociation (CID) mass spectra of argentinated N-benzylbenzamides are summarized in the table below.

Nucleophilic Attack Mechanisms in Complex Formation

The formation of the key benzylsilver cation during the collisional dissociation of silver(I)/N-benzylbenzamide complexes is initiated by a crucial nucleophilic attack. rsc.orgrsc.org Experimental and theoretical studies have shown that the carbonyl oxygen of the benzamide group acts as a nucleophile, attacking an α-hydrogen on the benzyl group. rsc.orgrsc.orgresearchgate.net This intramolecular nucleophilic attack facilitates a 1,5-proton transfer, moving a proton from the benzylic carbon to the carbonyl oxygen. rsc.org

This proton transfer is a critical step that precedes the fragmentation leading to the benzylsilver cation. rsc.org The resulting intermediate is then primed for the cleavage of the C-N bond, generating the stable benzylsilver species. rsc.org This mechanism highlights the important role of the amide functional group in directing the fragmentation pathway. The nucleophilicity of the carbonyl oxygen is a key factor that makes this pathway competitive with other fragmentation channels, such as the loss of AgH. rsc.orgresearchgate.net

Theoretical and Computational Studies of Reaction Pathways

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been extensively used to investigate the reaction mechanisms involving this compound and its derivatives. rsc.orgrsc.orgscispace.com In the study of the collisional dissociation of silver(I)/N-benzylbenzamide complexes, DFT calculations were employed to determine the structures of the silver complexes and to explore the potential energy surfaces of the different fragmentation pathways. rsc.orgresearchgate.net These calculations provided strong evidence that the product ion, C7H6Ag+, has the structure of a benzylsilver cation. rsc.org The theoretical results were instrumental in confirming the proposed mechanism involving the nucleophilic attack of the carbonyl oxygen on the α-hydrogen. rsc.org

DFT has also been applied to understand the mechanism of the amidation of aldehydes to form this compound. rsc.org In a study of the nickel-on-carbon (Ni/C) catalyzed reaction between benzaldehyde and benzylamine, DFT calculations were used to map the energy profile of the catalytic pathway. rsc.org This allowed for the identification of key transition states and intermediates, providing insights into the condensation, hydrogen transfer, and amide bond formation steps. rsc.org Similarly, DFT calculations have been used to investigate the Al2O3-catalyzed transamidation of secondary amides, where the interaction between the reactants and the catalyst surface was modeled. scispace.com

Potential Energy Surface Analysis

Analysis of the potential energy surface (PES) provides a detailed map of the energy changes that occur throughout a reaction, identifying transition states and intermediates. For the fragmentation of argentinated this compound, DFT calculations were used to construct the PES for different possible pathways. rsc.orgrsc.org The calculated energy barriers for the various steps confirmed that the formation of the benzylsilver cation via the 1,5-proton transfer mechanism is energetically favorable. rsc.org

The PES analysis also helped to rule out less likely pathways for the formation of certain product ions. rsc.org Intrinsic Reaction Coordinate (IRC) calculations, which trace the reaction path from a transition state down to the reactants and products, were used to visualize the formation of the covalent Cα-Ag bond in the benzylsilver cation. rsc.org These computational analyses provide a molecular-level understanding of the bond-breaking and bond-forming processes that govern the reaction dynamics.

The energy profile for the Ni/C-catalyzed synthesis of this compound also illustrates the utility of PES analysis. rsc.org The energy diagram identified four key transition states (TS1, TS2, TS3, and TS4), showing the energy progression from the initial reactants to the final product. rsc.org This detailed energetic picture is crucial for understanding the catalytic cycle and for the rational design of more efficient catalysts.

IRC Plots and Transition State Characterization

Intrinsic Reaction Coordinate (IRC) calculations are a fundamental tool in computational chemistry for verifying the nature of a calculated transition state and for understanding the dynamic pathway of a chemical reaction. An IRC plot traces the minimum energy path on the potential energy surface, connecting the transition state to the corresponding reactants and products. This analysis provides definitive evidence that a located saddle point is indeed the transition state for the reaction of interest.

Fragmentation of Argentinated this compound

A detailed computational study on the gas-phase fragmentation of argentinated this compound, [this compound + Ag]⁺, has utilized Density Functional Theory (DFT) to elucidate the reaction pathways. rsc.org The investigation focused on the formation of various fragment ions, with particular attention to the generation of the benzylsilver cation ([C₇H₆Ag]⁺).

The potential energy surface for different fragmentation pathways was mapped out, identifying the key transition states and intermediates. rsc.org To confirm the connection between a specific transition state, labeled TS1-2, and its corresponding reactant and product, an IRC plot was generated. rsc.org The calculation was performed using the RB3LYP hybrid functional, with the LANL2DZ basis set for the silver atom and the 6-311+G(d,p) basis set for all other atoms. rsc.org

The resulting IRC plot provided a smooth transition along the potential energy surface from the reactant complex to the product complex, confirming that TS1-2 is the correct transition state for the formation of a covalent Cα-Ag bond. rsc.org This analysis was crucial in understanding the mechanism of the 1,5-proton transfer from the α-site to the carbonyl oxygen, which leads to the formation of the benzylsilver cation. rsc.org

The energy profile for this process is detailed in the following table:

Species/StateDescriptionRelative Energy (kJ mol⁻¹)
Reactant Complex Argentinated this compound0
TS1-2 Transition state for 1,5-proton transfer166
Product Complex Benzylsilver cation and benzamide enolNot specified
Data sourced from DFT potential energy surface calculations. rsc.org

Catalytic Synthesis of this compound

Computational studies have also been instrumental in understanding the synthesis of this compound. In the context of Al₂O₃-catalyzed transamidation, IRC calculations were performed to validate the identified transition state for the reaction between an amide and an amine. rsc.org These calculations, carried out using the Gaussian09 software package, confirmed that the located transition state correctly connects the reactants (N-methylbenzamide and aniline, as a model) and the final products on the potential energy surface. rsc.orgrsc.org The IRC graph showed the characteristic profile of a reaction proceeding through a single transition state, with the energy increasing from the reactants to the transition state and then decreasing to the products. rsc.orgrsc.org

In a separate study on the nickel-on-carbon (Ni/C) catalyzed amidation of benzaldehyde with benzylamine to form this compound, DFT calculations were employed to map the energy profile of the catalytic cycle. rsc.org This investigation identified four distinct transition states (TS1, TS2, TS3, and TS4) corresponding to different steps in the reaction mechanism, including condensation, hydrogen transfer, and amide bond formation. rsc.org

The energy profile revealed the relative energy barriers for each step, with the formation of the stable this compound product being significantly downhill in energy. rsc.org The characterization of these multiple transition states highlights a stepwise reaction mechanism. rsc.org

Transition StateAssociated Reaction Step
TS1 Condensation of benzaldehyde and benzylamine
TS2 Hydrogen transfer
TS3 Amide bond formation
TS4 Product formation step
Identified transition states in the Ni/C catalyzed synthesis of this compound. rsc.org

These examples underscore the power of IRC plots and transition state characterization in providing a detailed, molecular-level understanding of the chemical transformations involving this compound, from its synthesis to its fragmentation.

Advanced Spectroscopic and Analytical Characterization in N Benzylbenzamide Research

Mass Spectrometry in Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of N-Benzylbenzamide. It also provides structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly employed for the analysis of this compound and its derivatives. beilstein-journals.orgrsc.org This method is particularly useful for generating intact molecular ions, typically protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺, allowing for the accurate determination of the molecular weight. beilstein-journals.orgsustech.edu.cn ESI can be coupled with tandem mass spectrometry (MS/MS) to study the fragmentation pathways of the molecule. For instance, studies on the collisional activation of silver(I) complexes of N-benzylbenzamides using ESI-MS have been conducted to investigate gas-phase ion chemistry and the formation of specific organometallic cations. rsc.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. rsc.orgbeilstein-journals.orgdoi.org This precision allows for the determination of the exact elemental formula of this compound, distinguishing it from other compounds with the same nominal mass. The experimentally measured mass is compared to the theoretically calculated mass for the expected chemical formula, with a close match (typically within 5 ppm) confirming the compound's identity and elemental composition. beilstein-journals.orgbeilstein-journals.org

Table 3: Representative High-Resolution Mass Spectrometry (HRMS-ESI) Data for this compound Derivatives

Compound Ion Calculated m/z Found m/z Reference
N-benzyl-4-methylbenzamide [M+H]⁺ 226.1226 226.1219 beilstein-journals.org
N-benzyl-1-naphthamide [M+H]⁺ 262.1232 262.1236
2-amino-N-benzylbenzamide [M+H]⁺ 227.1184 227.1185

Deuterium-Labeling Experiments for Mechanistic Insight

Deuterium-labeling experiments are a powerful tool for elucidating the reaction mechanisms involving this compound. By strategically replacing hydrogen atoms with their heavier isotope, deuterium (B1214612), researchers can trace the pathways of atoms and uncover the sequence of bond-breaking and bond-forming events. These studies are particularly valuable in mass spectrometry and investigations of reaction kinetics.

One significant application of this technique has been in understanding the gas-phase fragmentation of this compound when complexed with metal ions. In studies involving electrospray ionization tandem mass spectrometry (ESI-MS/MS), the fragmentation of silver(I)-cationized this compound was investigated. To clarify the mechanism, a deuterated analogue, N-(benzyl-α',α'-d2)benzamide, was synthesized and analyzed. rsc.org The collision-induced dissociation (CID) mass spectrum of the unlabeled complex showed several fragment ions, including one corresponding to the loss of AgH and another to the formation of a benzylsilver cation [C7H6Ag]+. rsc.org

When the deuterated version, N-(benzyl-α',α'-d2)benzamide, was subjected to the same CID conditions, the resulting spectra revealed that one deuterium atom was exclusively lost during the formation of the key fragment ions. rsc.org This finding provided direct evidence that the hydrogen atom eliminated during the reaction originates from the benzylic methylene (B1212753) (α-site) group. rsc.org The proposed mechanism, supported by these labeling experiments, involves a 1,5-proton transfer from the benzylic position to the carbonyl oxygen, leading to the formation of the benzylsilver cation. rsc.org

Kinetic isotope effect (KIE) studies also employ deuterium labeling to determine rate-determining steps in the synthesis of this compound. In studies of cobalt-catalyzed deoxygenative hydrosilylation of amides, deuterium labeling was used to support a proposed mechanism. mdpi.com Similarly, in the iron-catalyzed deoxygenative hydrosilylation of N,N-dibenzyl-4-methoxybenzamide with deuterated silane (B1218182) (Ph2SiD2), the selective incorporation of deuterium at the benzylic position of the product supported the proposed reaction pathway. mdpi.com These experiments are crucial for distinguishing between proposed mechanistic pathways, such as those involving oxidative addition and hydride transfer steps.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental analytical technique used for the identification of functional groups within a molecule. For this compound, the IR spectrum provides a distinct fingerprint, confirming the presence of its key structural features: the secondary amide group, the aromatic rings, and the methylene bridge. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the different bonds and functional groups present.

The IR spectrum of this compound exhibits several characteristic absorption bands. These bands are indicative of the stretching and bending vibrations of the bonds within the molecule. For instance, the presence of a secondary amide is confirmed by a sharp absorption band corresponding to the N-H stretch and a strong absorption from the C=O (Amide I band) stretch. The aromatic rings and the CH2 group also give rise to unique signals.

Key research findings report the following characteristic absorption peaks for this compound. The interpretation of these peaks confirms the compound's structure.

Frequency (cm⁻¹)Vibration TypeFunctional Group
3292N-H StretchSecondary Amide
2962, 2931C-H StretchCH₂ (Methylene)
1633C=O Stretch (Amide I)Secondary Amide
1552N-H Bend (Amide II)Secondary Amide

In addition to these primary peaks, absorptions related to the aromatic rings, such as C=C stretching and C-H bending, are also present in the spectrum, typically in the 1600-1400 cm⁻¹ and below 900 cm⁻¹ regions, respectively. The combination of the Amide I (C=O stretch) and Amide II (N-H bend) bands is particularly diagnostic for secondary amides like this compound. The precise position of these bands provides insight into the molecular environment, including hydrogen bonding.

Computational and Theoretical Chemistry in N Benzylbenzamide Studies

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling are powerful tools to investigate the fundamental properties of molecules. For N-benzylbenzamide, these methods have been employed to understand its conformational preferences and electronic characteristics, which are crucial for its interaction with biological targets.

Investigation of Molecular Conformations and Stability

The three-dimensional arrangement of a molecule is critical to its function. Computational studies have been used to explore the conformational landscape of this compound derivatives. For instance, in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones from 2-amino-N-benzylbenzamide, computational analysis was performed to understand the stable conformers of the resulting products. scielo.brscielo.br These analyses, often employing methods like molecular mechanics, help in identifying the most stable orientations of different parts of the molecule. scielo.br

In one such study, the most stable conformers of a 2,3-dihydroquinazolin-4(1H)-one derivative were optimized using the mPW1B95/6-311+G(2d,p) level of theory. scielo.brscielo.br The key difference between the conformers was found to be the orientation of the proR and proS hydrogens of the methylene (B1212753) group relative to the carbonyl group. scielo.br This type of detailed conformational analysis is essential for understanding how these molecules might fit into the active site of a biological target.

Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used quantum chemical method to study the electronic structure of molecules. fishersci.atresearchgate.net Calculations at levels like B3LYP/6-31G(d,p) are employed to determine various electronic properties. researchgate.net These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding a molecule's reactivity and its ability to participate in charge transfer interactions. fishersci.atresearchgate.net

The distribution of electron density in a molecule can be visualized through a Molecular Electrostatic Potential (MEP) map, another output of DFT calculations. researchgate.net The MEP map helps in identifying the nucleophilic and electrophilic sites within the molecule, which are regions prone to non-covalent interactions with other molecules, such as receptors or enzymes. researchgate.net For this compound and its derivatives, understanding the electronic structure provides a basis for explaining their biological activities and for designing new compounds with enhanced properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Two-Dimensional (2D) QSAR Approaches

Two-dimensional QSAR (2D-QSAR) studies correlate the biological activity of compounds with their 2D structural descriptors. These descriptors can be constitutional (e.g., molecular weight), topological, or based on physicochemical properties. In a study of this compound derivatives as potent tyrosinase inhibitors, 2D-QSAR models were developed to understand the structural requirements for their inhibitory activity.

One such study on a series of 5-(substituted benzaldehyde) thiazolidine-2,4-dione derivatives, which share structural similarities with this compound derivatives, employed Multiple Linear Regression (MLR) to build a QSAR model. The model used various molecular descriptors calculated from the 2D structures. The statistical quality of the developed model was validated using several parameters, including the correlation coefficient (R), the coefficient of determination (R²), and the cross-validated R² (Q² or R²cv), to ensure its predictive power. molaid.commdpi.com

Table 1: Example of Descriptors in a 2D-QSAR Study
Descriptor TypeExample
ConstitutionalMolecular Weight
TopologicalWiener Index
ElectronicDipole Moment
PhysicochemicalLogP

Three-Dimensional (3D) QSAR Methodologies

Three-dimensional QSAR (3D-QSAR) methods consider the 3D structure of molecules and their relative alignment to derive a relationship with their biological activity. These methods provide a more detailed understanding of the steric and electronic interactions that are important for activity.

Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique. nih.gov In CoMFA, molecules are aligned, and their steric and electrostatic fields are calculated at various grid points. These field values are then correlated with the biological activity using statistical methods like Partial Least Squares (PLS).

Several CoMFA studies have been performed on this compound derivatives. For instance, a study on this compound derivatives as peroxisome proliferator-activated receptor gamma (PPARγ) agonists reported a CoMFA model with a high cross-validation coefficient (q²) of 0.75 and a non-cross-validation coefficient (r²) of 0.958. fishersci.ca A good predictive ability of the model was indicated by a predictive r² (r²pred) of 0.722. fishersci.ca

The results of a CoMFA study are often visualized as contour maps. nih.gov These maps show regions where certain properties are favorable or unfavorable for activity. For example, green contours typically indicate regions where bulky groups increase activity, while yellow contours show regions where bulky groups decrease activity. Similarly, blue contours may indicate regions where positive charges are favorable, and red contours where negative charges are favorable. nih.gov These maps provide a visual guide for designing new molecules with improved activity. researchgate.netresearchgate.net

Table 2: Statistical Parameters from a CoMFA Study on this compound Derivatives as PPARγ Agonists
ParameterValue
0.75
0.958
r²pred0.722

Data from a study on PPARγ agonists. fishersci.ca

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is a 3D-QSAR (Quantitative Structure-Activity Relationship) method used to correlate the biological activity of a series of compounds with their 3D molecular properties. This technique evaluates steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the molecules.

In studies of this compound derivatives, CoMSIA has been instrumental in understanding the structural requirements for their biological activities. For instance, in research on this compound derivatives as peroxisome proliferator-activated receptor γ (PPARγ) agonists, CoMSIA models were developed alongside Comparative Molecular Field Analysis (CoMFA) models. nih.gov These models demonstrated high statistical reliability and predictive power, with a non-cross-validation coefficient (r²) of 0.912 and a predictive factor (r²pred) of 0.682. nih.gov The 3D contour maps generated from these CoMSIA models helped identify key structural features responsible for biological activity, revealing that specific substitutions on the benzyl (B1604629) and benzamide (B126) rings are crucial for potent agonistic activity. nih.gov

Similarly, a 3D-QSAR study on polyhydroxylated this compound derivatives with an adamantyl moiety as melanogenesis inhibitors also employed CoMSIA. nih.govresearchgate.net The contour maps from this analysis indicated that the steric bulk of the adamantyl group and the electrostatic properties of a hydroxyl group at the 3-position are significant for the observed activity. nih.govresearchgate.net These findings provide a rational basis for the design of new melanogenesis inhibitors. nih.gov

Table 1: Statistical Parameters of CoMSIA Models for this compound Derivatives

Target r²pred Reference
PPARγ Agonists 0.551 0.912 0.682 nih.gov

q²: cross-validation coefficient; r²: non-cross-validation coefficient; r²pred: predictive factor for external validation.

Molecular Comparative Electron Topology (MCET)

The Molecular Comparative Electron Topology (MCET) method is a sophisticated 4D-QSAR technique that utilizes the Klopman index, a local reactive descriptor (LRD), to define the 3D pharmacophore model (3D-PhaM). researchgate.netnih.gov This approach aims to reduce uncertainties often found in QSAR studies by incorporating both Coulombic and frontier orbital interactions of the ligand's atoms. researchgate.netnih.gov

A study focused on this compound derivatives as melanogenesis inhibitors employed the MCET method to establish a 3D pharmacophore model. nih.gov This ligand-based model was subsequently validated using a structure-based FlexX docking method. nih.gov The robustness of the MCET model was demonstrated by strong statistical parameters, including a Q² of 0.862 and an R² of 0.913 for the training and test sets, respectively. nih.govresearchgate.net The model's predictive power was further confirmed with a stringent validation parameter (r_m²) of 0.85. nih.gov The MCET method helps in selecting the most suitable spatial conformers for receptor interaction and in determining the 3D pharmacophore based on the LRD values of the atoms in these conformers. researchgate.netnih.gov

Pharmacophore Modeling

Pharmacophore modeling is a crucial aspect of drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For this compound derivatives, pharmacophore models have been developed to understand their interactions with various biological targets.

In the context of melanogenesis inhibitors, a 3D pharmacophore model for this compound derivatives was determined using the ligand-based MCET method. nih.gov This model, which highlights the key interaction points between the ligand and its receptor, was confirmed through structure-based molecular docking. nih.govresearchgate.net

Furthermore, this compound derivatives have been identified to fit a merged pharmacophore for soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ). acs.orgresearchgate.net This dual-target approach is significant for developing treatments for metabolic syndrome. acs.orgresearchgate.net The pharmacophore model helped in the design of modulators with submicromolar potency for both targets. acs.org

Uncertainty Analysis in QSAR Models

Uncertainty in Quantitative Structure-Activity Relationship (QSAR) models can arise from various factors, including the choice of descriptors and the alignment of molecules. To address these challenges, novel descriptors and methodologies are continuously being developed.

In the study of this compound melanogenesis inhibitors, the use of the Klopman index within the Molecular Comparative Electron Topology (MCET) method was specifically aimed at reducing the uncertainty that can result from the descriptors used in conventional QSAR studies. researchgate.netnih.gov By providing a more comprehensive description of local reactivity, the Klopman index helps to build more reliable and predictive models. researchgate.netnih.gov The statistical validation of the resulting 4D-QSAR model, including a high Q² and R² values, indicates a reduced level of uncertainty in the model's predictions. nih.govresearchgate.net

Molecular Docking and Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of ligands to the active sites of proteins.

FlexX Docking Method

The FlexX docking method is an incremental construction algorithm that has been successfully used to study the binding of this compound derivatives. biosolveit.debiosolveit.de This method works by dissecting the ligand into fragments, placing an initial fragment into the active site, and then incrementally building the entire ligand. biosolveit.debiosolveit.de

In the investigation of this compound derivatives as melanogenesis inhibitors, the 3D pharmacophore model derived from the MCET method was confirmed using the structure-based FlexX docking method. researchgate.netnih.govresearchgate.net This dual approach, combining ligand-based and structure-based methods, provides a higher level of confidence in the predicted binding modes and the identified pharmacophoric features. nih.gov

Binding Site Analysis

Analysis of the binding site interactions of this compound derivatives has provided valuable insights into their mechanisms of action.

For this compound derivatives acting as PPARγ agonists, molecular docking studies revealed key interactions within the active site. nih.gov Specifically, hydrogen bond interactions were identified with amino acid residues such as His323, Tyr473, Ser289, and Ser342. nih.gov This information, combined with the 3D contour maps from CoMFA and CoMSIA, helps to explain the structure-activity relationships and guides the design of new molecules with potentially higher activity. nih.gov

In another study, this compound derivatives were identified as allosteric inhibitors of Aurora kinase A (AurkA), binding to the allosteric Y-pocket. nih.gov Docking analysis of these compounds into the Y-pocket revealed important pharmacophores and interactions that were consistent with the observed structure-activity relationship. nih.gov

Binding Energy Properties

Computational studies, particularly molecular docking simulations, have been instrumental in elucidating the binding energy properties of this compound with various protein targets. These theoretical analyses provide quantitative estimates of binding affinity and offer insights into the intermolecular interactions that stabilize the ligand-protein complex.

Research utilizing molecular docking has demonstrated the potential of this compound to interact favorably with specific biological targets. In one such study, the this compound molecule was docked with the 1U3U protein, which belongs to the oxidoreductase domain, using Autodock Vina software. researchgate.netrsc.org The simulation yielded a best binding energy of -7.3 kcal/mol. researchgate.netrsc.org A low binding energy value is indicative of a stable and bioactive molecular interaction. researchgate.netrsc.org Further analysis of this docked complex revealed a hydrogen bond distance of 2.39 Å between the ligand and a bonded residue of the protein. rsc.org

The binding potential of this compound extends to other significant receptors. Molecular docking analysis has shown that this compound has a strong binding affinity for the sigma-1 receptor (σ1R) binding site, suggesting its role as a potential σ1R modulator. tandfonline.com The this compound scaffold is also recognized as a crucial pharmacophore in the design of ligands for other targets. acs.orgresearchgate.net Studies on its derivatives have highlighted this scaffold's importance for binding to Peroxisome Proliferator-Activated Receptor γ (PPARγ) and butyrylcholinesterase (BChE). researchgate.netmdpi.comacs.org For instance, inhibitory activity against BChE was confirmed to occur through direct binding to the enzyme. acs.org

These findings underscore the value of computational chemistry in predicting and understanding the binding interactions of this compound, guiding further research into its molecular recognition properties.

Interactive Data Table: this compound Molecular Docking Results

Target ProteinComputational Method/SoftwareBinding Energy (kcal/mol)Key Findings
Oxidoreductase Domain (1U3U)Autodock Vina-7.3Indicates bioactive nature of the molecule. researchgate.netrsc.org
Sigma-1 Receptor (σ1R)Molecular DockingStrong Affinity (Qualitative)Potential as a σ1R modulator. tandfonline.com

Pharmacological and Biological Activities of N Benzylbenzamide Derivatives

Anticancer and Antitumor Activities

N-Benzylbenzamide and its related derivatives have been the subject of extensive research for their potent anticancer and antitumor properties. researchgate.netresearchgate.net These compounds have shown the ability to potently inhibit the proliferation of various cancer cell lines. researchgate.netnih.gov

A primary mechanism through which this compound derivatives exert their anticancer effects is by inhibiting tubulin polymerization. nih.govscdi-montpellier.fr Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making tubulin an important target for cancer therapy. worktribe.com

Studies have demonstrated that this compound derivatives bind to the colchicine (B1669291) binding site on β-tubulin. researchgate.netnih.govtandfonline.com This interaction destabilizes the microtubule structure and prevents its polymerization. researchgate.net For instance, the derivative known as compound 20b was identified as a potent tubulin polymerization inhibitor that interacts with the colchicine binding site. nih.govscdi-montpellier.fr Another derivative, MY-1121, also functions by binding to the colchicine site of β-tubulin, thereby inhibiting tubulin polymerization. tandfonline.com Molecular docking studies have further elucidated the binding modes of these derivatives within the colchicine pocket of tubulin. researchgate.net

Several this compound derivatives that act as colchicine binding site inhibitors also exhibit potent anti-vascular activity. researchgate.netnih.gov This is a crucial aspect of their antitumor effect, as they can disrupt the formation of new blood vessels (angiogenesis) that tumors need to grow and metastasize. tandfonline.com The representative compound 20b, for example, has been shown to display significant anti-vascular properties. nih.govscdi-montpellier.fr Its water-soluble prodrug, 20b-P, significantly decreased microvessel density in a liver cancer cell allograft mouse model, highlighting the potential of these compounds as vascular disrupting agents (VDAs). nih.govworktribe.com

This compound derivatives have demonstrated significant antiproliferative activity against a wide range of human cancer cell lines. researchgate.netresearchgate.net For example, compound 20b exhibited potent activity with IC50 values between 12 and 27 nM against several cancer cell lines. nih.govscdi-montpellier.fr Another series of N-benzylarylamide derivatives containing a piperazine (B1678402) moiety also showed low nanomolar IC50 values. tandfonline.com Specifically, compound MY-1121 was effective against nine human cancer cells, with particularly strong inhibitory effects on liver cancer cells SMMC-7721 and HuH-7, with IC50 values of 89.42 and 91.62 nM, respectively. researchgate.nettandfonline.com Furthermore, N-benzylarylamide-dithiocarbamate based derivatives, such as compound I-25 (MY-943), displayed IC50 values in the double-digit nanomolar range against various cancer cells. researchgate.net

Antiproliferative Activity of this compound Derivatives

CompoundCancer Cell LineIC50 (nM)Reference
20bVarious12 - 27 nih.govscdi-montpellier.fr
---
MY-1121SMMC-7721 (Liver)89.42 researchgate.nettandfonline.com
HuH-7 (Liver)91.62 researchgate.nettandfonline.com
I-25 (MY-943)MGC-803 (Gastric)17 researchgate.net
HCT-116 (Colon)44 researchgate.net
KYSE450 (Esophageal)30 researchgate.net

More recently, this compound derivatives have been identified as inhibitors of Aurora kinase A (AurkA), a key regulator of mitosis. nih.govresearchgate.net Overexpression of AurkA is linked to the development of various cancers, making it an attractive therapeutic target. researchgate.net

A novel this compound-based inhibitor, compound 6h, has been reported as an allosteric inhibitor of AurkA. nih.gov Unlike ATP-competitive inhibitors that bind to the active site, allosteric inhibitors bind to a different site on the kinase, known as the allosteric Y-pocket. nih.gov This binding disrupts the interaction between AurkA and its activator, TPX2. nih.gov Compound 6h was shown to suppress both the catalytic and non-catalytic functions of AurkA, with an IC50 value of 6.50 μM. nih.gov This allosteric inhibition also led to the suppression of DNA replication in the G1-S phase of the cell cycle, a characteristic feature of this inhibition mechanism. nih.gov

Aurora Kinase A Inhibition

Impact on Mitotic Spindle Assembly and Chromosome Segregation

This compound derivatives have been identified as a novel class of allosteric inhibitors of Aurora kinase A (AurkA). nih.gov Aurora kinases are crucial regulators of mitosis, playing a key role in the assembly of the bipolar mitotic spindle and ensuring the fidelity of chromosome segregation. nih.gov

One such this compound derivative, compound 6h , has been shown to act as an allosteric inhibitor of AurkA. nih.gov It binds to the allosteric Y-pocket within the AurkA kinase domain, which disrupts the interaction between AurkA and its activator, TPX2. nih.govresearchgate.net This disruption inhibits both the catalytic and non-catalytic functions of AurkA. nih.gov The inhibitory activity of compound 6h against AurkA was found to be comparable to that of AurkinA, a potent allosteric inhibitor of the enzyme. nih.gov Furthermore, treatment with compound 6h led to the destabilization of AurkA, which is consistent with the lack of TPX2 binding, and also affected the non-catalytic functions of AurkA. researchgate.net

Studies on U2OS osteosarcoma cells treated with related compounds have shown a decrease in AurkA auto-phosphorylation and defects in the mitotic spindle, which is consistent with the inhibition of AurkA activity. researchgate.net Additionally, some this compound derivatives have been found to potently inhibit tubulin polymerization, a key process in the formation of the mitotic spindle. researchgate.net These compounds can bind to the colchicine-binding site of β-tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. researchgate.net

Enzyme Inhibition Studies

Tyrosinase Inhibitory Activity

This compound derivatives have emerged as a significant class of tyrosinase inhibitors. nih.govkribb.re.krcapes.gov.brsigmaaldrich.comresearchgate.net Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for developing depigmentation agents. researchgate.net A series of this compound derivatives with hydroxyl substitutions were synthesized and found to be potent inhibitors of mushroom tyrosinase. nih.govkribb.re.krcapes.gov.brsigmaaldrich.com For instance, one such derivative effectively inhibited the oxidation of L-DOPA catalyzed by mushroom tyrosinase with an IC₅₀ value of 2.2 μM. nih.govkribb.re.krcapes.gov.brsigmaaldrich.com

The inhibitory activity of these compounds is often compared to that of kojic acid, a well-known tyrosinase inhibitor. tandfonline.comtandfonline.com Some this compound derivatives have demonstrated significantly higher potency. For example, N-(2,4-dihydroxybenzyl)-3,5-dihydroxybenzamide was found to be 8 times more potent than kojic acid. tandfonline.comtandfonline.com Further modifications, such as the introduction of a bulky adamantyl moiety, have led to even greater potency. N-2,4-dihydroxybenzyl-2-hydroxy-4-methoxy-5-adamantyl benzamide (B126) showed 40 times higher tyrosinase inhibitory activity than kojic acid, with the lipophilic adamantyl group enhancing potency without increasing cytotoxicity. tandfonline.comtandfonline.com

The general structure of these inhibitors, which is analogous to chalcones but with a more stable amide linkage, contributes to their effectiveness. tandfonline.com The presence of electron-donating groups in the structure of N-benzylbenzamides has been linked to their high tyrosinase inhibitory activity. researchgate.net

The structure-activity relationship (SAR) studies of this compound derivatives have provided valuable insights into the features that govern their tyrosinase inhibitory potency. A key finding is the importance of the substitution pattern of hydroxyl groups on the aromatic rings.

Research has shown that the inhibitory activities of these derivatives are significantly influenced by the number and position of hydroxyl groups. For instance, a study of various hydroxylated this compound derivatives revealed the following order of inhibitory potency: 3,5,2',4'-tetrahydroxyl > 2,4,2',4'-tetrahydroxyl > 3,5,4'-trihydroxyl > 2,4,4'-trihydroxyl substitutions. researchgate.net This indicates that a resorcinol (B1680541) motif on both aromatic rings leads to the most active compounds. researchgate.net

Furthermore, the introduction of bulky and hydrophobic groups can enhance inhibitory activity. The synthesis of this compound derivatives containing an adamantyl moiety demonstrated that steric contributions from this group, combined with electrostatic contributions from a hydroxyl group at the 3-position, are important for activity. researchgate.net This approach has led to the development of highly potent inhibitors, with some exhibiting an IC₅₀ value as low as 0.9 µM for tyrosinase inhibition. mdpi.com

The presence and positioning of hydroxyl substituents on the this compound scaffold are critical for their tyrosinase inhibitory activity. nih.govkribb.re.krcapes.gov.brsigmaaldrich.com These hydroxyl groups play a crucial role in the interaction with the active site of the tyrosinase enzyme.

Studies have demonstrated that hydroxyl groups can attach to the active site of the enzyme, leading to steric hindrance or a conformational change that inhibits its function. researchgate.net The inhibitory mechanism is believed to involve the formation of hydrogen bonds between the hydroxyl groups of the inhibitor and amino acid residues within the enzyme's active site. koreascience.kr This interaction helps to form a stable inhibitor-enzyme complex. koreascience.kr

Specifically, the noncompetitive inhibitory action of these compounds is proposed to occur through hydrogen bonding between the hydroxyl substituents of the this compound derivative and the peroxide oxygen atom within the active site of tyrosinase. koreascience.kr The number and location of these hydroxyl groups directly impact the potency of inhibition. For example, derivatives with a resorcinol structure, which contains two hydroxyl groups in a meta-relationship, are often found to be highly effective. researchgate.net In some of the most potent this compound inhibitors, hydroxyl groups are present on both the benzyl (B1604629) and benzamide portions of the molecule. tandfonline.comtandfonline.com

Structure-Activity Relationships for Tyrosinase Inhibition

Butyrylcholinesterase (BChE) Inhibition

This compound derivatives have been identified as a novel and potent class of selective inhibitors of butyrylcholinesterase (BChE). researchgate.netacs.orgnih.gov BChE is an enzyme that, along with acetylcholinesterase (AChE), breaks down the neurotransmitter acetylcholine. researchgate.net As BChE activity in the brain increases with the progression of Alzheimer's disease, its selective inhibition is a promising therapeutic strategy. researchgate.net

A series of compounds with an N-benzyl benzamide scaffold have demonstrated inhibitory activity against BChE with IC₅₀ values ranging from picomolar to nanomolar. researchgate.netacs.orgnih.gov The inhibitory effect of these compounds has been confirmed to be a result of their direct binding to the BChE enzyme. researchgate.netacs.orgnih.gov

Several this compound derivatives have exhibited exceptionally potent, sub-nanomolar inhibitory activity against butyrylcholinesterase (BChE). researchgate.netacs.orgnih.gov Research has identified compounds within this class that show IC₅₀ values in the picomolar to nanomolar range. researchgate.netacs.orgnih.gov

For example, specific derivatives have been reported with IC₅₀ values as low as 0.08 nM and 0.039 nM for BChE inhibition. researchgate.netmdpi.comresearchgate.net The high potency of these compounds was further validated using surface plasmon resonance assays, which revealed a sub-nanomolar dissociation constant (KD), confirming a strong and direct binding interaction with the BChE enzyme. researchgate.netacs.orgnih.gov This level of potency highlights the potential of the N-benzyl benzamide scaffold for developing highly selective and effective BChE inhibitors. researchgate.netacs.orgnih.gov

Interactive Data Table of this compound Derivatives and their Biological Activities

Compound/DerivativeTarget EnzymeActivity (IC₅₀)Reference
This compound derivativeMushroom Tyrosinase2.2 µM nih.govkribb.re.krcapes.gov.brsigmaaldrich.com
N-(2,4-dihydroxybenzyl)-3,5-dihydroxybenzamideTyrosinase8x more potent than kojic acid tandfonline.comtandfonline.com
N-2,4-dihydroxybenzyl-2-hydroxy-4-methoxy-5-adamantyl benzamideTyrosinase40x more potent than kojic acid tandfonline.comtandfonline.com
Adamantyl this compound derivativeTyrosinase0.9 µM mdpi.com
N-benzyl benzamide derivative IIIButyrylcholinesterase (BChE)0.08 nM researchgate.netmdpi.comresearchgate.net
N-benzyl benzamide derivative IVButyrylcholinesterase (BChE)0.039 nM researchgate.netmdpi.comresearchgate.net
Compound 6hAurora kinase A (AurkA)6.50 µM nih.gov
Direct Binding Mechanisms

The biological effects of this compound derivatives are often initiated by their direct physical interaction with protein targets. Research has confirmed these binding events through various assays, elucidating the specific molecular sites of action.

A notable example is the direct binding of certain this compound derivatives to butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. flybase.orgsigmaaldrich.com A surface plasmon resonance (SPR) assay, which measures binding interactions in real-time, confirmed that these compounds exert their inhibitory effect by physically binding to BChE. flybase.orgsigmaaldrich.comnih.gov This direct interaction is responsible for the observed inhibition of the enzyme, with some derivatives achieving this at sub-nanomolar concentrations. flybase.orgsigmaaldrich.com

In a different therapeutic area, other derivatives of this compound have been identified as potent inhibitors of tubulin polymerization, a key process in cell division, making them of interest in oncology. Mechanism studies have shown that these compounds, such as derivative 20b , can directly bind to the colchicine binding site on β-tubulin. sigmaaldrich.comnih.gov This interaction disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells. sigmaaldrich.com

Soluble Epoxide Hydrolase (sEH) Modulation

Soluble epoxide hydrolase (sEH) is a crucial enzyme involved in the metabolism of signaling lipids, and its inhibition is a therapeutic strategy for managing conditions like hypertension and inflammation. sigmaaldrich.com this compound derivatives have emerged as effective modulators of this enzyme.

Researchers have successfully designed dual-target ligands by merging the structural features of sEH inhibitors and Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonists. fishersci.cawikipedia.org The this compound moiety serves as a merged pharmacophore, a core structure that can interact with both targets. sigmaaldrich.comfishersci.cawikipedia.org This approach led to the development of potent dual modulators. For instance, compound 14c was identified as a submicromolar modulator of both sEH and PPARγ, with an IC₅₀ value of 0.3 μM for sEH inhibition. fishersci.cawikipedia.orgnih.gov Another compound, RB394 , also based on the benzylamide structure, demonstrated good potency against both sEH and PPARγ. sigmaaldrich.com The design of these dual-action compounds is often guided by the structure-activity relationships (SAR) of existing sEH inhibitors and PPARγ agonists. fishersci.cawikipedia.org

Modulation of Receptor Activity

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a nuclear receptor that is a key regulator of glucose and lipid metabolism, making it a primary target for anti-diabetic drugs. sigmaaldrich.com However, some existing PPARγ agonists are associated with side effects like water retention. fishersci.casigmaaldrich.com this compound derivatives are being explored as safer, next-generation PPARγ modulators. sigmaaldrich.com

Many of these derivatives are designed as dual-acting compounds that also inhibit soluble epoxide hydrolase (sEH). fishersci.canih.gov The simultaneous modulation of PPARγ and sEH can offer synergistic benefits, improving diabetic conditions and hypertension while potentially mitigating the side effects of standalone PPARγ activation. sigmaaldrich.comfishersci.canih.gov The this compound scaffold has proven effective in this dual-target approach. fishersci.ca Structure-activity relationship studies have produced potent modulators like compound 14c , which exhibits an EC₅₀ of 0.3 μM for PPARγ activation, matching its potency for sEH inhibition. fishersci.cawikipedia.orgnih.gov This dual activity is seen as a promising strategy for treating metabolic syndrome. fishersci.canih.gov

Activity of Dual-Target this compound Derivatives
CompoundsEH Inhibition (IC₅₀)PPARγ Activation (EC₅₀)Reference
14c0.3 µM0.3 µM fishersci.cawikipedia.orgnih.gov
RB394Good PotencyGood Potency sigmaaldrich.com

Beyond PPARγ, the therapeutic potential of modulating other PPAR subtypes—PPARα and PPARδ—is well-recognized, particularly for treating dyslipidemia. wikipedia.org Some this compound derivatives have been investigated for their activity across multiple PPAR subtypes. fishersci.camims.com

While the this compound scaffold has been successfully used to create dual sEH/PPARγ modulators, achieving broader activity has presented challenges. wikipedia.org Research indicates that it is difficult to incorporate sEH inhibitory activity into a dual PPARα/γ agonist. wikipedia.org Small modifications to the chemical structure can lead to a complete loss of activity at PPARα. wikipedia.org

Despite these challenges, some success has been achieved. One study reported the development of compound 8d , which was found to partially activate both PPARα and PPARγ, in addition to inhibiting sEH, representing a triple-active agent. wikipedia.org This suggests that while difficult, designing this compound derivatives with pan-agonist or mixed-subtype activity is feasible and could offer a multi-pronged approach to treating complex metabolic diseases. wikipedia.org

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Modulation

Neuroprotective Effects and Central Nervous System (CNS) Modulation

The this compound scaffold has shown significant promise in the development of treatments for neurodegenerative disorders, particularly Alzheimer's disease. flybase.orgsigmaaldrich.comciteab.com A key strategy involves the inhibition of butyrylcholinesterase (BChE), an enzyme whose activity increases in the brain as Alzheimer's progresses. nih.gov

Researchers have synthesized a series of this compound derivatives that act as highly selective and potent BChE inhibitors, with IC₅₀ values ranging from picomolar to nanomolar concentrations. flybase.orgsigmaaldrich.com In behavioral studies using mouse models with cognitive impairment induced by Aβ₁₋₄₂, specific compounds like S11-1014 and S11-1033 demonstrated a marked therapeutic effect. flybase.orgsigmaaldrich.com These compounds were shown to improve cognitive dysfunction, with effects comparable to the established Alzheimer's drug rivastigmine. flybase.orgsigmaaldrich.comnih.gov Furthermore, some of these derivatives have exhibited additional neuroprotective effects in oxidative damage models, highlighting their potential as multifaceted drug candidates for treating Alzheimer's disease. flybase.orgsigmaaldrich.com

Neuroprotective this compound Derivatives for Cognitive Improvement
CompoundTargetObserved EffectReference
S11-1014Butyrylcholinesterase (BChE)Marked therapeutic effect against cognitive impairment in an Aβ₁₋₄₂-induced model. flybase.orgsigmaaldrich.com
S11-1033Butyrylcholinesterase (BChE)Marked therapeutic effect against cognitive impairment in an Aβ₁₋₄₂-induced model. flybase.orgsigmaaldrich.com

Modulation of P-glycoprotein (P-gp) Activity and CNS Distribution

P-glycoprotein (P-gp) is a critical component of the blood-brain barrier (BBB), where it functions as an ATP-dependent efflux transporter. Its primary role is to actively pump a wide variety of structurally diverse compounds out of the brain and back into the bloodstream, thereby limiting their distribution within the central nervous system (CNS). For therapeutic agents targeting the CNS, being a P-gp substrate can significantly hinder efficacy by preventing the drug from reaching its site of action in sufficient concentrations.

The modulation of P-gp activity is a key strategy in medicinal chemistry to enhance the CNS penetration of drugs. This can be achieved by designing derivatives that are either not recognized by P-gp or that act as P-gp inhibitors. By circumventing or blocking the P-gp efflux mechanism, the concentration of a drug in the CNS can be increased.

Computational models, such as the "BOILED-Egg" model, are employed to predict the passive gastrointestinal absorption and brain penetration of molecules. These models also help to forecast whether a compound is likely to be a substrate of P-gp. For instance, in studies of quinazolinone derivatives, this model has been used to predict which compounds would be actively effluxed by P-gp (PGP+) and which would not (PGP-). fishersci.ca Derivatives predicted to be non-substrates (PGP-) are not subject to this active efflux and are expected to achieve higher concentrations within the CNS, assuming they have the requisite physicochemical properties to cross the BBB passively. fishersci.ca This same principle of structural modification to influence P-gp interaction is applied to this compound derivatives to optimize their potential for CNS-related therapeutic applications.

Anti-inflammatory Activities

The benzamide scaffold is a structural motif found in various compounds exhibiting a range of pharmacological effects, including anti-inflammatory properties. fishersci.be Research into derivatives of this compound has identified several compounds with significant anti-inflammatory activity.

A study focused on a series of N-phenylcarbamothioylbenzamides, which are derivatives of the benzamide structure, revealed potent anti-inflammatory effects in a carrageenan-induced paw edema model in mice. nih.gov Several of these derivatives demonstrated significantly greater anti-inflammatory activity than the standard nonsteroidal anti-inflammatory drug (NSAID), indomethacin (B1671933). nih.govresearchgate.net

Notably, compounds designated 1e (containing an N-2,4-dibromophenyl substituent) and 1h (containing an N-3-nitrophenyl substituent) were the most potent in the series, with inflammation inhibition of 61.45% and 51.76%, respectively, compared to 22.43% for indomethacin. nih.gov A crucial finding from this research was the reduced ulcerogenic potential of these active compounds. Compounds 1e and 1h were associated with an ulcer incidence of only 20%, a marked improvement over the 80% incidence observed with indomethacin. nih.govnih.gov The ulcer index for compound 1e was 0.2, significantly lower than the 0.6 recorded for the indomethacin group. nih.govresearchgate.netnih.gov This enhanced anti-inflammatory profile with a better gastrointestinal safety outlook is linked to the potent inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis. nih.govnih.gov

Other research has also confirmed the anti-inflammatory potential of related structures. For example, certain 2-hydroxymethylbenzamide derivatives have been evaluated for their anti-inflammatory and analgesic properties, further establishing the utility of the benzamide core in developing new anti-inflammatory agents.

Preclinical and Translational Research on N Benzylbenzamide Compounds

In Vitro Biological Evaluation

The initial stages of drug discovery for N-benzylbenzamide compounds involve rigorous testing in controlled laboratory environments to determine their biological activity at a cellular and molecular level.

Cell line-based assays are fundamental in assessing the cytotoxic and antiproliferative effects of this compound derivatives, particularly in the context of oncology. researchgate.netnih.gov A number of studies have demonstrated the potency of these compounds against a panel of human cancer cell lines.

For instance, a series of novel this compound derivatives were designed as tubulin polymerization inhibitors. nih.gov Among these, compound 20b showed significant antiproliferative activities, with IC₅₀ values in the low nanomolar range against several cancer cell lines. researchgate.netnih.gov Another derivative, 12d , was identified as a potent antiproliferative agent against four different cancer cell lines, with IC₅₀ values ranging from 0.028 to 0.087 µM. researchgate.nettandfonline.com Similarly, compound 16f (MY-1121) exhibited IC₅₀ values between 0.089 and 0.238 μM against nine human cancer cell lines, showing particular effectiveness against liver cancer cells. researchgate.net

The antiproliferative activity of these compounds is often linked to their ability to induce cell cycle arrest, typically at the G2/M phase, and to stimulate apoptosis. researchgate.nettandfonline.com In the realm of neurodegenerative disease research, this compound (NBBA ) was found to protect HT22 cells from glutamate-induced oxidative stress and promote neurite outgrowth in Neuro-2A cells, suggesting neuroprotective potential. researchgate.net For metabolic syndrome, derivatives were evaluated for their ability to trigger adipocyte differentiation in murine 3T3-L1 fibroblasts. nih.govacs.org

Table 1: Antiproliferative Activity of this compound Derivatives in Cancer Cell Lines

Compound Cell Line Cancer Type IC₅₀ (nM) Citation
20b Multiple Various 12 - 27 researchgate.net, nih.gov
12d K562 Leukemia 28 researchgate.net, tandfonline.com
12d H22 Liver Cancer 68 tandfonline.com
12d Hela Cervical Cancer 78 tandfonline.com
12d A549 Lung Cancer 87 tandfonline.com
16f (MY-1121) SMMC-7721 Liver Cancer 89.42 researchgate.net
16f (MY-1121) HuH-7 Liver Cancer 91.62 researchgate.net
I-25 (MY-943) MGC-803 Gastric Cancer 17 researchgate.net
I-25 (MY-943) KYSE450 Esophageal Cancer 30 researchgate.net
I-25 (MY-943) HCT-116 Colon Cancer 44 researchgate.net
TH-6 Multiple Various 18 - 30 researchgate.net

The mechanism of action for many this compound compounds involves direct interaction with and inhibition of specific enzymes. Enzyme assays are crucial for confirming these molecular targets.

A significant body of research has focused on their role as tubulin polymerization inhibitors . nih.govworktribe.com Compounds such as 20b and 12d have been shown to bind to the colchicine (B1669291) binding site on β-tubulin, thereby inhibiting the polymerization of microtubules, a critical process for cell division. researchgate.netnih.govtandfonline.com This disruption of the cellular microtubule network is a key mechanism behind their anticancer effects. worktribe.com

In the context of Alzheimer's disease, this compound derivatives have been developed as highly potent and selective inhibitors of butyrylcholinesterase (BChE) , an enzyme whose activity increases in the brain as the disease progresses. acs.orgresearchgate.netnih.gov A series of these compounds demonstrated inhibitory activity against BChE with IC₅₀ values ranging from picomolar to nanomolar. acs.orgnih.gov The direct binding to BChE was confirmed using surface plasmon resonance assays. acs.orgnih.gov

For metabolic syndrome, N-benzylbenzamides were designed as dual-target ligands for soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor type γ (PPARγ) . nih.govresearchgate.net An optimized compound, 14c , exhibited sub-micromolar inhibitory activity against sEH (IC₅₀ = 0.3 µM) and acted as a modulator of PPARγ (EC₅₀ = 0.3 µM). nih.govresearchgate.net Additionally, some hydroxylated this compound derivatives have been identified as potent inhibitors of tyrosinase , an enzyme involved in pigment production. researchgate.netsigmaaldrich.com

Table 2: Enzyme Inhibitory Activity of this compound Derivatives

Compound Target Enzyme Disease Context IC₅₀ / EC₅₀ Citation
20b Tubulin Cancer - researchgate.net, nih.gov
12d Tubulin Cancer - researchgate.net, tandfonline.com
S11-1014 Butyrylcholinesterase (BChE) Alzheimer's Disease Sub-nanomolar acs.org, nih.gov
S11-1033 Butyrylcholinesterase (BChE) Alzheimer's Disease Sub-nanomolar acs.org, nih.gov
14c Soluble Epoxide Hydrolase (sEH) Metabolic Syndrome IC₅₀ = 0.3 µM researchgate.net, nih.gov
14c PPARγ Metabolic Syndrome EC₅₀ = 0.3 µM researchgate.net, nih.gov
Compound 15 Tyrosinase Hyperpigmentation IC₅₀ = 2.2 µM researchgate.net

Cell Line-Based Assays

In Vivo Efficacy Studies

Following promising in vitro results, lead compounds are advanced to in vivo studies using animal models to evaluate their efficacy and physiological effects in a living organism.

Alzheimer's Disease: Derivatives of this compound have shown therapeutic potential in mouse models of Alzheimer's disease. acs.orgnih.gov Specifically, compounds S11-1014 and S11-1033 demonstrated a marked therapeutic effect against cognitive impairment induced by amyloid-beta (Aβ₁₋₄₂) peptides in mice. acs.orgresearchgate.netnih.gov

Metabolic Syndrome: The dual sEH/PPARγ modulator 14c was identified as a promising pharmacological tool for long-term animal models of metabolic syndrome (MetS), a condition encompassing diabetes and hypertension. nih.govresearchgate.net Studies in spontaneously hypertensive obese rats showed that combining a PPARγ agonist with an sEH inhibitor produced positive synergistic effects. acs.org

Liver Cancer: Several this compound derivatives have demonstrated significant antitumor activity in mouse models of liver cancer. researchgate.netnih.gov The disodium (B8443419) phosphate (B84403) salt of compound 20b, 20b-P , significantly inhibited tumor growth in a liver cancer cell (H22) allograft mouse model. researchgate.netnih.gov Similarly, compound 12d was evaluated in a mouse liver cancer allograft model and was found to prevent tumor generation and inhibit tumor proliferation. researchgate.nettandfonline.com

In oncology studies, key measures of efficacy include the direct inhibition of tumor growth and the disruption of the tumor's blood supply (anti-angiogenesis).

This compound derivatives that act as tubulin inhibitors often exhibit potent anti-vascular activity. researchgate.netnih.gov In the H22 liver cancer allograft model, compound 20b-P not only inhibited tumor growth but also decreased microvessel density (MVD). researchgate.netnih.gov Compound 12d also demonstrated an ability to disrupt angiogenesis in vivo. tandfonline.com This was confirmed through immunohistochemistry analysis of tumor tissue, which showed that treatment with 12d led to a lower MVD level, as indicated by the reduced expression of the prognostic angiogenic marker CD31. tandfonline.com Furthermore, another compound, MY-413 , achieved tumor growth inhibition (TGI) rates of 70-80% in a gastric cancer xenograft model. researchgate.net

Animal Models of Disease (e.g., Alzheimer's disease, metabolic syndrome, liver cancer)

Pharmacokinetic and Pharmacodynamic Characterization

Understanding how a drug is absorbed, distributed, metabolized, and excreted (pharmacokinetics) and its effect on the body over time (pharmacodynamics) is critical for translational research.

Studies have shown that this compound derivatives can be developed with favorable pharmacokinetic profiles. Compound 20b was noted for its good plasma stability. researchgate.netnih.gov The dual sEH/PPARγ modulator 14c was found to have good ADME (absorption, distribution, metabolism, and excretion) properties, qualifying it as a tool compound for long-term animal studies. nih.govresearchgate.net Pharmacokinetic studies of the BChE inhibitor S11-1014 characterized its metabolic stability, highlighting its drug-like properties for improving cognitive dysfunction. acs.orgnih.gov In another study, pharmacokinetic optimization of an Aurora kinase A inhibitor via a prodrug strategy resulted in compound 25 , which had an 8-fold higher oral area under the curve (AUC), indicating significantly improved oral bioavailability (F = 62.3%). researchgate.net

Pharmacodynamic studies have confirmed that these compounds engage their targets in vivo. For example, after oral administration of compound 1c , a precursor to 14c, the expression of PPARγ target genes like CD36 was upregulated in the mouse liver. acs.org Pharmacodynamic evaluation of compound 25 in mice with NCI-H446 small-cell lung cancer (SCLC) xenografts showed it effectively reduced levels of the cMYC protein, leading to significant tumor regression. researchgate.net

Metabolic Stability Assessment

Metabolic stability is a critical parameter in drug discovery, determining the susceptibility of a compound to biotransformation by metabolic enzymes. The this compound class of compounds has been investigated to understand their metabolic fate.

Pharmacokinetic studies have been conducted to characterize the metabolic stability of certain this compound derivatives. acs.orgnih.govresearchgate.net For instance, research into this compound derivatives as butyrylcholinesterase (BChE) inhibitors for potential Alzheimer's disease treatment highlighted the metabolic stability of the compound designated S11-1014. acs.orgnih.govresearchgate.net In another study, the introduction of an ortho-trifluoromethylbenzyl substitution was noted as important for the metabolic stability of this compound derivatives designed as soluble epoxide hydrolase (sEH) inhibitors. acs.org Specifically, for compound 1c in a study on dual sEH/PPARγ modulators, approximately 92% of the compound remained intact after one hour in Sprague-Dawley rat liver microsomes, indicating significant metabolic stability. acs.org

Table 1: Metabolic Stability of this compound Derivatives

CompoundAssay SystemFindingSource
S11-1014Pharmacokinetics studiesCharacterized as having metabolic stability. acs.orgnih.govresearchgate.net acs.org, nih.gov, researchgate.net
Compound 1cSprague-Dawley rat liver microsomes~92% of the compound remained intact after 1 hour. acs.org acs.org

Plasma Stability

The stability of a compound in plasma is crucial for its systemic circulation and availability to reach its target site. Several novel this compound derivatives have demonstrated favorable plasma stability.

In a study focused on developing tubulin polymerization inhibitors, the lead compound, 20b , was found to possess good plasma stability alongside satisfactory physicochemical properties. nih.govworktribe.comresearchgate.net This stability is a key feature that supports its potential for further development as an antitumor agent. nih.govworktribe.comresearchgate.net Similarly, research into 2-(Allylamino)-N-benzylbenzamide derivatives as potential cancer therapeutics noted that these compounds have demonstrated good plasma stability. smolecule.com

Table 2: Plasma Stability of this compound Derivatives

Compound/Derivative SeriesResearch ContextFindingSource
Compound 20bTubulin polymerization inhibitors for cancerPossessed good plasma stability. nih.govworktribe.comresearchgate.net nih.gov, worktribe.com, researchgate.net
2-(Allylamino)-N-benzylbenzamide derivativesTubulin polymerization inhibitors for cancerDemonstrated good plasma stability. smolecule.com smolecule.com

Safety and Toxicity Profiling

Early assessment of safety and toxicity is fundamental in the preclinical development of any potential therapeutic agent.

Acute Toxicity Studies (e.g., LD50 values)

Acute toxicity studies are performed to determine the potential adverse effects of a substance after a single short-term exposure. The median lethal dose (LD50) is a common measure of acute toxicity.

While safety data sheets for the parent compound, this compound (CAS# 1485-70-7), indicate that LD50/LC50 data are not available coleparmer.comfishersci.be, studies on its derivatives provide some insight into the toxicity profile of this class. For instance, the safety of this compound derivatives S11-1014 and S11-1033, investigated as BChE inhibitors, was demonstrated through in vivo acute toxicity tests. acs.orgnih.govresearchgate.net

A notable finding comes from research on this compound derivatives as tubulin polymerization inhibitors. The disodium phosphate salt of compound 20b, 20b-P , exhibited an excellent safety profile with a high LD50 value of 599.7 mg/kg following intravenous injection in a mouse model. nih.govworktribe.comresearchgate.net

Table 3: Acute Toxicity Data for this compound and Derivatives

CompoundCAS NumberLD50 ValueRoute of AdministrationSpeciesSource
This compound1485-70-7Not availableNot applicableNot applicable coleparmer.com, fishersci.be
Compound 20b-P (Disodium phosphate salt)Not specified599.7 mg/kgIntravenous (i.v.)Mouse nih.gov, worktribe.com, researchgate.net
S11-1014Not specifiedSafety demonstrated in vivoNot specifiedNot specified acs.org, nih.gov, researchgate.net
S11-1033Not specifiedSafety demonstrated in vivoNot specifiedNot specified acs.org, nih.gov, researchgate.net

Drug-like Properties and Druggability Assessment

The concept of "drug-likeness" assesses whether a compound possesses favorable physicochemical and structural properties typically associated with orally active drugs. Several studies have concluded that inhibitors based on the this compound scaffold are promising compounds with drug-like properties. acs.orgnih.govresearchgate.netmdpi.com

Research on this compound derivatives as tubulin inhibitors showed that compound 20b and its phosphate prodrug 20b-P are promising agents with druggable properties, meriting further investigation for cancer therapy. nih.govworktribe.comresearchgate.net A specific analysis of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and its derivatives calculated several key parameters. researchgate.net This analysis revealed high gastrointestinal (GI) absorption for the target molecules and a consistent bioavailability score of 0.55. researchgate.net

Table 4: Predicted ADME and Drug-like Properties of this compound and Derivatives

ParameterFindingSource
Gastrointestinal (GI) AbsorptionPredicted to be high for all target molecules. researchgate.net researchgate.net
Blood-Brain Barrier (BBB) PenetrationPermeant for all target molecules. researchgate.net researchgate.net
Bioavailability Score0.55 for this compound and its derivative. researchgate.net researchgate.net
General DruggabilityDerivatives described as having satisfactory physicochemical properties and being promising anti-tubulin agents with druggable properties. nih.govworktribe.comresearchgate.net nih.gov, worktribe.com, researchgate.net

Future Directions and Research Gaps

Exploration of Novel N-Benzylbenzamide Architectures

The future of this compound research heavily relies on the innovative design and synthesis of new chemical entities with enhanced potency, selectivity, and drug-like properties. Current research has already demonstrated the value of structural modifications. For instance, a series of novel this compound derivatives incorporating a piperazine (B1678402) moiety have been developed as potent tubulin polymerization inhibitors. researchgate.net Another study explored N-benzylarylamide-dithiocarbamate based derivatives, with some compounds showing significant antiproliferative activities at the nanomolar level. researchgate.net

Further diversification of the this compound core is a key area for future exploration. This includes:

Hybrid Molecule Design: Creating hybrid compounds that merge the this compound scaffold with other pharmacophores could lead to multi-target agents. For example, fusing it with moieties known to inhibit other key cancer-related proteins, such as histone deacetylases (HDACs), could result in dual-acting anticancer drugs with synergistic effects. mdpi.com

Introduction of Novel Moieties: The incorporation of unique chemical groups, such as the adamantyl moiety, has been shown to enhance the depigmentation power of this compound derivatives by increasing their lipophilicity. nih.govresearchgate.net Future work could explore other bulky or conformationally rigid groups to probe interactions with target proteins.

Scaffold Merging: The this compound framework itself can be considered a merged pharmacophore. Researchers have successfully designed derivatives that act as dual modulators for soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), demonstrating the potential to treat complex conditions like metabolic syndrome. acs.org

Structure-activity relationship (SAR) studies will remain crucial in guiding the design of these new architectures. For example, research on allosteric inhibitors of Aurora kinase A (AurkA) revealed that specific substitutions on the this compound backbone are key for binding to the allosteric Y-pocket and disrupting the AurkA-TPX2 protein-protein interaction. researchgate.netnih.gov

Deepening Mechanistic Understanding of Biological Targets

While several biological targets for this compound derivatives have been identified, a deeper mechanistic understanding is required to optimize therapeutic strategies and predict potential off-target effects.

Tubulin Inhibition: Many this compound derivatives function as tubulin polymerization inhibitors by binding to the colchicine (B1669291) site. researchgate.netnih.govworktribe.com Future research should focus on high-resolution structural studies (e.g., X-ray crystallography or cryo-EM) of these compounds in complex with tubulin to elucidate the precise molecular interactions. Understanding these interactions can explain why some derivatives can overcome multidrug resistance and can guide the design of next-generation microtubule-targeted agents. researchgate.networktribe.com For example, molecular docking studies have suggested that the phenolic hydroxyl group on some derivatives is essential for forming hydrogen bonds with the Thr179 residue of tubulin. acs.org

Aurora Kinase A Inhibition: A novel this compound-based compound, 6h, has been identified as an allosteric inhibitor of AurkA. researchgate.netnih.gov Unlike traditional ATP-competitive inhibitors, this compound binds to an allosteric pocket, disrupting the interaction between AurkA and its activator TPX2. researchgate.netnih.gov This represents a significant shift in strategy. Future work should aim to fully characterize the downstream signaling consequences of this allosteric inhibition and explore its potential to overcome resistance to catalytic inhibitors.

Cholinesterase Inhibition: Certain this compound derivatives have shown remarkable potency and selectivity as butyrylcholinesterase (BChE) inhibitors, with IC50 values in the sub-nanomolar range. vulcanchem.commdpi.comnih.govacs.org This makes them promising candidates for treating advanced Alzheimer's disease. The mechanism of this high selectivity over acetylcholinesterase (AChE) is a critical area for further investigation, likely involving specific interactions within the BChE active site. Surface plasmon resonance assays have confirmed direct binding to BChE, and future studies should focus on co-crystallization to visualize the binding mode. nih.gov

Tyrosinase Inhibition: As inhibitors of tyrosinase, this compound derivatives have potential applications as depigmentation agents. nih.govresearchgate.net Kinetic studies have shown some of these compounds act as competitive inhibitors. researchgate.net Further research is needed to understand the structural basis of this inhibition and to design derivatives with improved potency and specificity for tyrosinase to minimize effects on other copper-containing enzymes.

Development of Advanced Delivery Systems for this compound Derivatives

The clinical potential of many potent this compound derivatives is hampered by poor solubility, lack of target specificity, or unfavorable pharmacokinetic profiles. Advanced drug delivery systems offer a promising solution to these challenges.

Prodrug Strategies: A key area of development is the design of prodrugs that can be activated at the target site, thereby reducing systemic toxicity. One innovative approach involves a palladium-mediated bioorthogonal system. acs.orgresearchgate.net In this system, a biologically inert this compound prodrug is synthesized by "caging" an essential functional group (like a phenolic hydroxyl) with a bioorthogonal moiety. acs.org This prodrug can then be activated in situ by a targeted palladium catalyst, releasing the active drug specifically at the tumor site. acs.org Another strategy involves creating water-soluble phosphate (B84403) prodrugs, such as the disodium (B8443419) phosphate of compound 20b (20b-P), which demonstrated an excellent safety profile and significant tumor growth inhibition in mouse models. researchgate.netnih.govworktribe.com

Nanoparticle-Based Delivery: Encapsulating this compound derivatives within nanoparticles, liposomes, or micelles could improve their solubility, stability, and pharmacokinetic properties. Furthermore, these nanoparticles can be surface-functionalized with targeting ligands (e.g., antibodies or peptides) to achieve active targeting to cancer cells or other diseased tissues, enhancing efficacy while minimizing exposure to healthy tissues. While specific research on nanoparticle delivery for N-benzylbenzamides is a clear research gap, the principles are well-established for other chemotherapeutics.

Future research should focus on designing and testing various targeted delivery systems tailored to the physicochemical properties of specific this compound derivatives and their intended therapeutic application.

Clinical Translation Potential of this compound-Based Therapeutics

The ultimate goal of this compound research is the development of clinically effective therapeutics. Several derivatives have shown significant promise in preclinical models, highlighting their translational potential.

Oncology: As tubulin inhibitors, this compound derivatives like compound 20b have exhibited potent antiproliferative activities against various cancer cell lines with IC50 values as low as 12-27 nM. researchgate.netnih.govworktribe.com Its corresponding phosphate prodrug also significantly inhibited tumor growth and microvessel density in a liver cancer mouse model, indicating strong anti-vascular and antitumor potential. researchgate.netnih.govworktribe.com Derivatives targeting AurkA also hold promise, as they can affect both the catalytic and non-catalytic functions of the kinase, which is often overexpressed in cancers. researchgate.net

Neurodegenerative Diseases: The development of highly selective, sub-nanomolar BChE inhibitors like S11-1014 and S11-1033 presents a potential new strategy for treating cognitive dysfunction in advanced Alzheimer's disease. nih.govacs.org In behavioral studies, these compounds showed a marked therapeutic effect against cognitive impairment in mice, with good metabolic stability and safety profiles. nih.govacs.org

Metabolic and Inflammatory Diseases: The dual sEH/PPARγ modulator 14c, built on the this compound scaffold, has been identified as a pharmacological tool for investigating treatments for metabolic syndrome. acs.org It demonstrates how this scaffold can be used to create multi-target agents for complex diseases. Similarly, related structures (benzenesulfonamide analogues) have shown efficacy as NLRP3 inflammasome inhibitors, suggesting another potential therapeutic avenue for this compound derivatives in inflammatory conditions. vulcanchem.com

A significant gap remains between these promising preclinical results and clinical trials. Future research must rigorously evaluate the long-term safety, efficacy, and pharmacokinetics of lead candidates in more advanced animal models. Overcoming challenges related to formulation, delivery, and potential off-target toxicities will be critical for the successful clinical translation of this compound-based therapeutics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzylbenzamide
Reactant of Route 2
Reactant of Route 2
N-Benzylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.